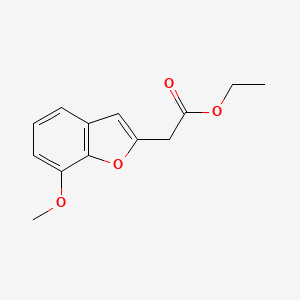

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate

Description

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate is a benzofuran derivative characterized by a methoxy (-OCH₃) substituent at the 7-position of the benzofuran core and an ethyl acetate group at the 2-position. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 2-(7-methoxy-1-benzofuran-2-yl)acetate |

InChI |

InChI=1S/C13H14O4/c1-3-16-12(14)8-10-7-9-5-4-6-11(15-2)13(9)17-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

NHFCXHIZEYLDBO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(O1)C(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-methoxybenzofuran-2-yl)acetate typically involves the reaction of 7-methoxybenzofuran with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, possibly using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.

Industry: Used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(7-Methoxybenzofuran-2-yl)acetate with Analogs

Key Observations :

- Substituent Effects : The 7-methoxy group in the target compound may enhance π-electron density in the benzofuran ring compared to electron-withdrawing groups (e.g., Br, F) or sulfinyl moieties in analogs. This could influence intermolecular interactions and solubility .

- Steric Considerations : Bulky substituents like ethylsulfinyl (in ) or methylsulfinyl (in ) may hinder crystal packing compared to the smaller methoxy group.

Crystallographic and Intermolecular Interactions

Crystal structures of analogs reveal stabilization via π-π stacking and hydrogen bonding:

- Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate : Stabilized by π-π interactions (centroid distance = 3.814 Å) and C–H···O hydrogen bonds .

- Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate : Exhibits C–H···π interactions and shorter π-π distances (3.743 Å) due to the smaller fluorine substituent .

The methoxy group in the target compound may participate in hydrogen bonding (via OCH₃) or alter π-π stacking efficiency compared to halogenated analogs.

Biological Activity

Ethyl 2-(7-methoxybenzofuran-2-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been recognized for their diverse biological activities. These compounds exhibit antitumor , antibacterial , and antiviral properties, making them significant in drug development. Research indicates that the structural characteristics of benzofurans contribute to their pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO). This suggests a potential therapeutic role in treating inflammatory diseases .

- Antitumor Activity : Research has indicated that certain benzofuran derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The exact pathways involved are still being elucidated but may involve modulation of signaling pathways such as MAPK and PPAR-γ .

Antimicrobial Evaluation

A study synthesized various benzofuran derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects against several pathogens:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 32 µg/mL |

| This compound | E. coli | 16 µg/mL |

This data suggests that this compound could be a promising candidate for the development of new antimicrobial agents .

Anti-inflammatory Studies

In another research effort, the anti-inflammatory properties of benzofuran derivatives were assessed through in vitro assays measuring NO production. The findings revealed that these compounds could significantly reduce NO levels in activated macrophages, indicating their potential use in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.